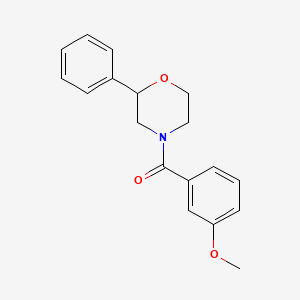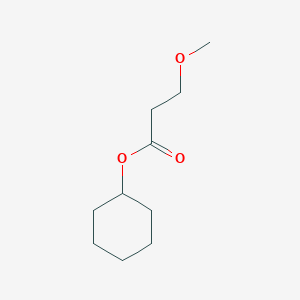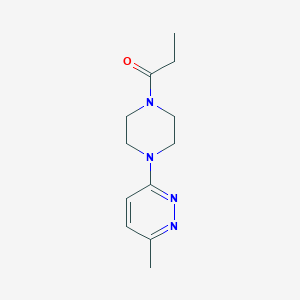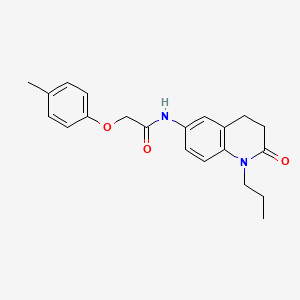![molecular formula C10H20N2O3 B2494785 1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone CAS No. 1538673-56-1](/img/structure/B2494785.png)
1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone” is a chemical compound with the CAS Number: 1538673-56-1 . It has a molecular weight of 216.28 .
Molecular Structure Analysis
The InChI code for “1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone” is 1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone serves as a valuable scaffold for designing novel drugs. Researchers have synthesized derivatives by modifying its piperazine ring and acetyl group. These derivatives can be screened for potential pharmacological activities, such as antitumor, antimicrobial, or anti-inflammatory effects .
Anticancer Agents
Several studies have investigated the cytotoxic activity of compounds related to 1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone. By introducing different substituents, researchers aim to enhance its antitumor properties. These derivatives may inhibit cancer cell growth and offer potential as future anticancer agents .
Antiviral Research
Given the compound’s structural resemblance to existing antiviral drugs, scientists explore its potential against viral infections. By modifying the piperazine moiety, they aim to develop effective antiviral agents. Preliminary studies suggest that certain derivatives exhibit promising activity against specific viruses .
CNS Disorders
The central nervous system (CNS) is another area of interest. Researchers investigate whether 1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone derivatives can modulate neurotransmitter receptors or influence neuronal function. These compounds may hold promise for treating conditions like anxiety, depression, or neurodegenerative diseases .
Chemical Biology
1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone derivatives can serve as chemical probes to study biological processes. By attaching fluorescent tags or other functional groups, researchers can track cellular localization, protein interactions, or enzymatic activity. Such tools contribute to our understanding of cellular pathways .
Organic Synthesis
Beyond biological applications, the compound’s reactivity makes it useful in organic synthesis. Chemists employ it as a building block to create more complex molecules. The acetyl group can participate in various reactions, allowing for diverse transformations and the synthesis of structurally diverse compounds .
Zukünftige Richtungen
The future directions for “1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone” could involve further exploration of its potential biological activities, given the activities observed in related compounds . This could include testing against different biological targets and in different disease models.
Eigenschaften
IUPAC Name |
1-[4-(2,2-dimethoxyethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(13)12-6-4-11(5-7-12)8-10(14-2)15-3/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPTTSXQWTOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Dimethoxyethyl)piperazin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(Morpholin-4-ylmethyl)furan-2-yl]methanamine](/img/structure/B2494703.png)
![1-allyl-4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2494705.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)thio)propan-1-one](/img/structure/B2494711.png)

![2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole](/img/structure/B2494714.png)
![N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2494715.png)

![7-(4-benzylpiperazino)-2-methyl-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2494719.png)


